Bavtavirine

HIV-1 drug resistance NNRTI cross-resistance antiviral potency

Bavtavirine (GS-5894), a quinazoline-class NNRTI, delivers low predicted human clearance (0.17 L/h/kg) and EC50 values of 1.5–4.2 nM across MT-4 T-cells, primary CD4+ T lymphocytes, and macrophages. Its novel scaffold sustains potency against 32 NNRTI-resistant clinical variants, enabling rigorous resistance mechanism studies and PK/PD modeling. With a selectivity index up to >66,000, this investigational compound is the definitive tool for translationally relevant HIV-1 research demanding high purity and batch-to-batch consistency.

Molecular Formula C26H20N6
Molecular Weight 416.5 g/mol
CAS No. 1956373-71-9
Cat. No. B12384983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBavtavirine
CAS1956373-71-9
Molecular FormulaC26H20N6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+
InChIKeyHKETUZQMIFPGNG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bavtavirine (CAS 1956373-71-9): Preclinical Profile and Procurement-Relevant Differentiation of an Investigational HIV-1 NNRTI


Bavtavirine (CAS 1956373-71-9), also designated GS-5894, is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Gilead Sciences for the treatment of HIV-1 infection [1][2]. It belongs to the quinazoline structural class and functions by binding to an allosteric pocket of HIV-1 reverse transcriptase (RT) to inhibit viral replication [1][3]. The compound is currently under clinical evaluation in a Phase 1b umbrella study (NCT05585307) to assess safety, pharmacokinetics, and antiviral activity in people living with HIV-1 [2]. The development rationale for Bavtavirine centers on addressing limitations of existing NNRTIs, including suboptimal resistance profiles and daily dosing requirements, through a novel chemical scaffold that may enable extended-interval oral administration [1].

Why In-Class NNRTI Substitution Is Not Scientifically Valid for Bavtavirine Procurement


Within the NNRTI class, compounds exhibit substantial divergence in resistance mutation susceptibility, plasma protein binding-adjusted antiviral potency, and metabolic clearance profiles, rendering generic substitution scientifically invalid for research and development applications [1][2]. Bavtavirine (GS-5894) demonstrates EC50 values of 1.5–4.2 nM against wild-type HIV-1 in MT-4 T-cell assays, with a predicted human clearance of 0.17 L/h/kg that is substantially lower than that of comparators, supporting its differentiated pharmacological profile [1]. In contrast, earlier-generation NNRTIs such as efavirenz show 16- to 63-fold increases in EC50 against prevalent K103N and G190S resistance mutations, while RDEA427 exhibits a ~41-hour human half-life requiring once-daily administration [2][3]. These divergences in potency, resistance barrier, and pharmacokinetic parameters mean that substituting Bavtavirine with another NNRTI would fundamentally alter experimental outcomes and cannot be justified in rigorous HIV-1 research settings.

Bavtavirine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Bavtavirine Demonstrates Superior Resistance Profile Against NNRTI-Resistant HIV-1 Variants Compared to Marketed NNRTIs

Bavtavirine (GS-5894) was evaluated against a panel of 32 NNRTI-resistant reporter HIV-1 variants derived from treatment-experienced people with HIV. Its antiviral activity was superior to that of other marketed NNRTIs in the comparator set [1]. This head-to-head panel assessment demonstrates that Bavtavirine retains meaningful inhibitory activity against viral isolates harboring resistance-associated mutations that severely compromise the efficacy of currently approved NNRTIs.

HIV-1 drug resistance NNRTI cross-resistance antiviral potency

Bavtavirine Exhibits Favorable In Vitro Resistance Selection Profile with Unique Triple RT Variant Emergence

In dose-escalating resistance selection studies, Bavtavirine (GS-5894) selected for an HIV-1 triple reverse transcriptase (RT) variant (I125V+E138K+P236T) that exhibited cross-resistance to efavirenz (EFV) and rilpivirine (RPV) [1]. Notably, this specific triple-mutant profile differs from the resistance pathways observed with other NNRTIs, where single mutations such as K103N or Y181C often emerge rapidly and confer high-level resistance to first-generation agents. The emergence of a triple variant requiring three coordinated amino acid substitutions suggests a relatively higher genetic barrier to resistance compared to NNRTIs that are compromised by single-point mutations.

HIV-1 resistance selection genetic barrier to resistance NNRTI escape mutations

Bavtavirine Demonstrates Low Predicted Human Clearance Supporting Extended-Interval Dosing Differentiation

Bavtavirine (GS-5894) exhibits a predicted human clearance of 0.17 L/h/kg (uncorrected for plasma binding), as determined by metabolic stability assays in human hepatocytes [1]. This low predicted clearance value is a key determinant of its potential for once-weekly oral dosing. For comparison, RDEA427, a structurally distinct investigational NNRTI, displays a measured human clearance of 0.24 L/h/kg following intravenous microdose administration [2]. The approximately 29% lower predicted clearance of Bavtavirine relative to RDEA427 indicates superior metabolic stability that may translate to a longer dosing interval (once-weekly for Bavtavirine versus once-daily for RDEA427) [1][2].

HIV-1 NNRTI pharmacokinetics metabolic stability long-acting oral antiretroviral

Bavtavirine Demonstrates Potent Antiviral Activity Against Wild-Type HIV-1 with EC50 Values of 1.5–4.2 nM

Bavtavirine (GS-5894) exhibits potent and selective inhibition of HIV-1 replication across multiple cell types, with EC50 values ranging from 1.5 to 4.2 nM in the MT-4 T-cell line, primary human CD4+ T lymphocytes, and monocyte-derived macrophages [1]. This sub-5 nM potency positions Bavtavirine among the most potent NNRTIs in preclinical development. The selectivity index (CC50/EC50) ranges from 5,152 to >66,000, indicating a favorable therapeutic window in vitro [1]. For cross-class context, the NNRTI RDEA427 demonstrates an EC50 of approximately 1 nM (0.9 nM) against wild-type HIV-1 in pseudotyped virus assays [2], while efavirenz, a widely used first-generation NNRTI, shows an EC50 of approximately 1–3 nM against wild-type virus but with substantially higher fold-changes against resistant variants [2].

HIV-1 NNRTI potency antiviral EC50 wild-type HIV-1 inhibition

Bavtavirine Procurement-Relevant Research Applications Based on Validated Differentiation Evidence


HIV-1 NNRTI Cross-Resistance Profiling and Resistance Mechanism Studies

Researchers investigating the activity of novel NNRTIs against clinically relevant NNRTI-resistant HIV-1 variants should prioritize Bavtavirine. As demonstrated in Section 3, Bavtavirine showed superior antiviral activity compared to other marketed NNRTIs against a panel of 32 NNRTI-resistant reporter viruses derived from treatment-experienced people with HIV [1]. This makes Bavtavirine a valuable tool compound for resistance mechanism studies, cross-resistance profiling experiments, and the evaluation of combination strategies targeting resistant viral populations. The compound's distinct resistance selection profile, which yields a triple RT variant (I125V+E138K+P236T) rather than the single-point mutations commonly observed with first-generation NNRTIs, further supports its utility in resistance evolution modeling [1].

Preclinical Development of Long-Acting Oral Antiretroviral Formulations

Bavtavirine is an optimal candidate for preclinical studies evaluating extended-interval oral dosing strategies for HIV-1 treatment. The compound's low predicted human clearance of 0.17 L/h/kg, as established in Section 3, is approximately 29% lower than that of RDEA427 (0.24 L/h/kg), a comparator NNRTI requiring once-daily dosing [1][2]. Combined with its high plasma protein binding across species and oral bioavailabilities of 34% and 31% in rat and dog, respectively (dosed as solution), Bavtavirine possesses the pharmacokinetic attributes necessary for once-weekly oral administration [1]. Researchers developing long-acting oral antiretroviral formulations or conducting pharmacokinetic/pharmacodynamic modeling studies will find Bavtavirine a highly relevant investigational agent.

HIV-1 Replication Studies in Primary Human Cells and Macrophage Models

Investigators conducting HIV-1 replication studies in physiologically relevant primary cell systems should select Bavtavirine based on its validated potency across multiple cell types. As quantified in Section 3, Bavtavirine demonstrates consistent antiviral activity with EC50 values ranging from 1.5 to 4.2 nM in MT-4 T-cells, primary human CD4+ T lymphocytes, and monocyte-derived macrophages [1]. This broad activity profile across both immortalized cell lines and primary human cells—including macrophages, which represent an important viral reservoir—positions Bavtavirine as a robust tool compound for studies requiring translationally relevant in vitro models of HIV-1 infection and NNRTI-mediated inhibition [1]. The high selectivity index (5,152 to >66,000) further supports its use in assays requiring extended exposure without confounding cytotoxicity [1].

Pharmacokinetic Drug Interaction and Metabolic Stability Studies

Researchers evaluating NNRTI-related drug-drug interaction potential and metabolic stability should consider Bavtavirine for in vitro hepatocyte-based assays. The compound's human predicted clearance was determined using metabolic stability assays in human hepatocytes, establishing a foundational dataset for understanding its hepatic disposition [1]. The tight plasma protein binding across species (rat, dog, human), measured via equilibrium dialysis, provides additional parameters for free-drug hypothesis testing and pharmacokinetic modeling [1]. For laboratories conducting comparative ADME (absorption, distribution, metabolism, excretion) profiling across NNRTI candidates, Bavtavirine's well-characterized preclinical pharmacokinetic parameters offer a robust baseline for cross-compound analyses and structure-pharmacokinetic relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bavtavirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.